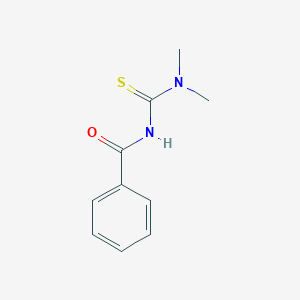
N-(dimethylcarbamothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(dimethylcarbamothioyl)benzamide is a useful research compound. Its molecular formula is C10H12N2OS and its molecular weight is 208.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Antimicrobial and Anticancer Activities
Recent studies have highlighted the antimicrobial and anticancer properties of N-(dimethylcarbamothioyl)benzamide derivatives. For instance, compounds derived from this base structure have been synthesized and evaluated for their efficacy against various bacterial strains and cancer cell lines.
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were reported as low as 5.08 µM for certain compounds, indicating strong antibacterial properties comparable to established antibiotics like fluconazole .
- Anticancer Activity : In vitro studies have shown that some derivatives possess potent anticancer effects, with IC50 values lower than those of standard chemotherapeutics such as 5-fluorouracil (5-FU). For example, one compound achieved an IC50 of 4.12 µM against specific cancer cell lines .
Metal Complexation
This compound has been extensively studied for its ability to form complexes with various metal ions, which can enhance its biological activity and broaden its applications.
- Copper and Nickel Complexes : Research has demonstrated the synthesis of copper(II) and nickel(II) complexes of N-(dimethylcarbamothioyl)-4-fluorobenzamide. These complexes were characterized using techniques such as X-ray diffraction and cyclic voltammetry, revealing interesting electrochemical properties . The coordination of metal ions can significantly alter the reactivity and stability of the compound, making it useful in catalysis.
- Cobalt Complexes : Additionally, tris-chelate complexes of cobalt(III) with derivatives of this compound have been synthesized. These complexes showed catalytic activity in oxidation reactions, highlighting their potential in organic synthesis .
Material Science
The unique properties of this compound derivatives extend to material science applications, particularly in the development of new materials for electronic or photonic devices.
- Electrochemical Properties : The electrochemical behavior of metal complexes involving this compound has been investigated for potential applications in sensors or energy storage devices. The ability to modify the electronic properties through metal coordination opens avenues for innovative material design .
Data Summary
Propriétés
Numéro CAS |
29511-50-0 |
|---|---|
Formule moléculaire |
C10H12N2OS |
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
N-(dimethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C10H12N2OS/c1-12(2)10(14)11-9(13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,13,14) |
Clé InChI |
UJNPFRWNURYKFC-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)NC(=O)C1=CC=CC=C1 |
SMILES canonique |
CN(C)C(=S)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















